molecular formula C13H8N2O2 B11282041 3-(prop-2-yn-1-yl)benzofuro[3,2-d]pyrimidin-4(3H)-one

3-(prop-2-yn-1-yl)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11282041
M. Wt: 224.21 g/mol
InChI Key: MARBMZMDKQWYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-PROPYNYL)1BENZOFURO[3,2-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science. The unique structure of this compound, which includes a benzofuran fused with a pyrimidine ring, imparts distinct chemical and physical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-PROPYNYL)1BENZOFURO[3,2-D]PYRIMIDIN-4(3H)-ONE typically involves the cyclization of precursor molecules under specific conditions. One common method involves the cyclodehydrogenation of 5-phenyl-barbituric acids using palladium-charcoal as a catalyst . Alternatively, the compound can be synthesized via oxidation to 3-hydroxy-3-phenylbarbituric acids followed by cyclodehydratation using strong acids .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process

Chemical Reactions Analysis

Types of Reactions

3-(2-PROPYNYL)1BENZOFURO[3,2-D]PYRIMIDIN-4(3H)-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(2-PROPYNYL)1BENZOFURO[3,2-D]PYRIMIDIN-4(3H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-PROPYNYL)1BENZOFURO[3,2-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-PROPYNYL)1BENZOFURO[3,2-D]PYRIMIDIN-4(3H)-ONE is unique due to its benzofuran-pyrimidine fused structure, which imparts distinct electronic properties and potential biological activities. This makes it valuable for applications in organic electronics and medicinal chemistry, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

IUPAC Name

3-prop-2-ynyl-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C13H8N2O2/c1-2-7-15-8-14-11-9-5-3-4-6-10(9)17-12(11)13(15)16/h1,3-6,8H,7H2

InChI Key

MARBMZMDKQWYHB-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C=NC2=C(C1=O)OC3=CC=CC=C32

solubility

>33.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.